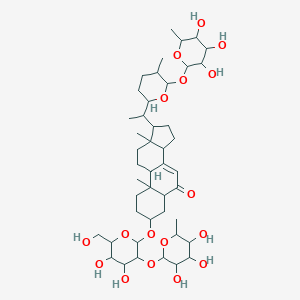
2-(4-Chlorophenyl)-1-(4-ethylpiperazin-1-yl)ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Chlorophenyl)-1-(4-ethylpiperazin-1-yl)ethanone, also known as etizolam, is a benzodiazepine analog that has been widely used in scientific research. It was first synthesized in 1972 by a team of researchers at Hoffman-La Roche, and since then, it has been studied extensively for its potential therapeutic applications.
作用机制
Etizolam works by binding to the benzodiazepine site on the GABA-A receptor, which enhances the inhibitory effects of GABA in the brain. This results in a decrease in neuronal activity, which leads to a reduction in anxiety and other symptoms associated with various disorders. Etizolam has a high affinity for the α2 and α3 subunits of the GABA-A receptor, which may contribute to its anxiolytic effects.
Biochemical and Physiological Effects
Etizolam has been found to have a number of biochemical and physiological effects in the body. It has been shown to increase the levels of GABA in the brain, which leads to a decrease in anxiety and other symptoms. In addition, 2-(4-Chlorophenyl)-1-(4-ethylpiperazin-1-yl)ethanone has been found to have sedative, hypnotic, and muscle relaxant effects. It can also cause anterograde amnesia, which is a loss of memory for events that occur after the drug is taken.
实验室实验的优点和局限性
Etizolam has a number of advantages and limitations for use in lab experiments. One advantage is that it has a rapid onset of action, which allows researchers to study its effects quickly. It is also relatively easy to administer and has a low risk of toxicity. However, one limitation is that it can be difficult to control the dose of 2-(4-Chlorophenyl)-1-(4-ethylpiperazin-1-yl)ethanone, which can make it difficult to compare results across studies. In addition, 2-(4-Chlorophenyl)-1-(4-ethylpiperazin-1-yl)ethanone has a short half-life, which means that its effects may not be long-lasting.
未来方向
There are a number of future directions for 2-(4-Chlorophenyl)-1-(4-ethylpiperazin-1-yl)ethanone research. One area of interest is the development of new analogs that have improved therapeutic properties and fewer side effects. Another area of interest is the study of the long-term effects of 2-(4-Chlorophenyl)-1-(4-ethylpiperazin-1-yl)ethanone use, particularly in patients who use the drug for extended periods of time. In addition, researchers are interested in studying the effects of 2-(4-Chlorophenyl)-1-(4-ethylpiperazin-1-yl)ethanone on different subtypes of the GABA-A receptor, which may provide insights into its mechanism of action. Finally, there is interest in studying the effects of 2-(4-Chlorophenyl)-1-(4-ethylpiperazin-1-yl)ethanone on other neurotransmitter systems, such as the glutamate system, which may have implications for the treatment of a variety of disorders.
合成方法
Etizolam can be synthesized using a variety of methods, including the reduction of benzophenone with sodium borohydride and the reaction of 2-chloro-N-(2-ethylphenyl)-N-(4-methylbenzyl)ethanamine with ethyl chloroformate. One of the most commonly used methods involves the reaction of 2-(4-chlorophenyl)-1-(4-ethylpiperazin-1-yl)ethanone with thionyl chloride to produce 2-(4-chlorophenyl)-1-(1,3-thiazol-2-yl)ethanone, which is then reacted with ethanolamine to form 2-(4-Chlorophenyl)-1-(4-ethylpiperazin-1-yl)ethanone.
科学研究应用
Etizolam has been studied extensively in scientific research for its potential therapeutic applications. It has been found to be effective in treating anxiety, insomnia, and panic disorder. In addition, it has been investigated as a potential treatment for depression, alcohol withdrawal syndrome, and seizure disorders. Etizolam has also been used in animal models to study the effects of benzodiazepine analogs on behavior and neural activity.
属性
产品名称 |
2-(4-Chlorophenyl)-1-(4-ethylpiperazin-1-yl)ethanone |
|---|---|
分子式 |
C14H19ClN2O |
分子量 |
266.76 g/mol |
IUPAC 名称 |
2-(4-chlorophenyl)-1-(4-ethylpiperazin-1-yl)ethanone |
InChI |
InChI=1S/C14H19ClN2O/c1-2-16-7-9-17(10-8-16)14(18)11-12-3-5-13(15)6-4-12/h3-6H,2,7-11H2,1H3 |
InChI 键 |
QXUVYFOUVVXQHO-UHFFFAOYSA-N |
SMILES |
CCN1CCN(CC1)C(=O)CC2=CC=C(C=C2)Cl |
规范 SMILES |
CCN1CCN(CC1)C(=O)CC2=CC=C(C=C2)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![[(1-Adamantylcarbonyl)(methyl)amino]acetic acid](/img/structure/B220767.png)



![4-[hydroxy(phenyl)methyl]-1,3-dimethyl-1H-imidazol-3-ium](/img/structure/B220791.png)








